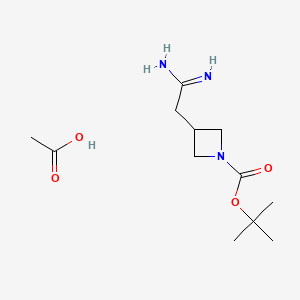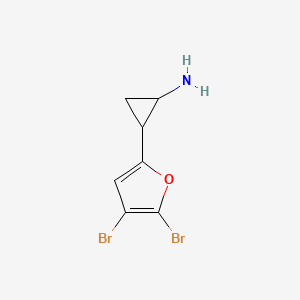
2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine is a heterocyclic organic compound with the molecular formula C7H7Br2NO It features a cyclopropane ring attached to an amine group and a dibrominated furan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine typically involves the bromination of furan derivatives followed by cyclopropanation and amination reactions. One common method includes the bromination of furan to obtain 4,5-dibromofuran, which is then subjected to cyclopropanation using diazo compounds under catalytic conditions. The resulting cyclopropane derivative is subsequently aminated to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
化学反应分析
Types of Reactions
2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the dibromo groups to less reactive species.
Substitution: The bromine atoms in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can produce a variety of functionalized furan derivatives .
科学研究应用
2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity .
相似化合物的比较
Similar Compounds
- 2-(4,5-Dibromofuran-2-yl)pyrimidin-5-amine
- 2-(5-Bromo-4-chlorofuran-2-yl)cyclopropan-1-amine
- 2-(4,5-Dichlorofuran-2-yl)cyclopropan-1-amine
Uniqueness
2-(4,5-Dibromofuran-2-yl)cyclopropan-1-amine is unique due to its specific dibrominated furan ring and cyclopropane structure, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of two bromine atoms enhances its potential for further functionalization and derivatization.
属性
分子式 |
C7H7Br2NO |
|---|---|
分子量 |
280.94 g/mol |
IUPAC 名称 |
2-(4,5-dibromofuran-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H7Br2NO/c8-4-2-6(11-7(4)9)3-1-5(3)10/h2-3,5H,1,10H2 |
InChI 键 |
ASRYUHKBTCJRHW-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1N)C2=CC(=C(O2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



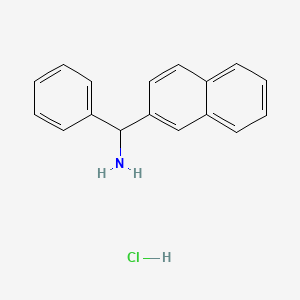
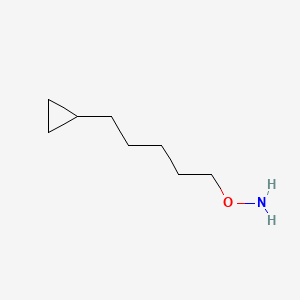
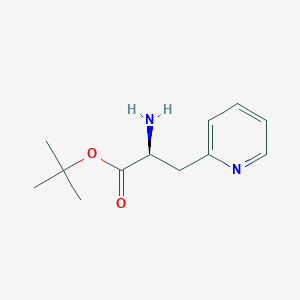
![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B15307091.png)
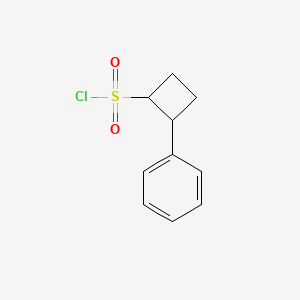
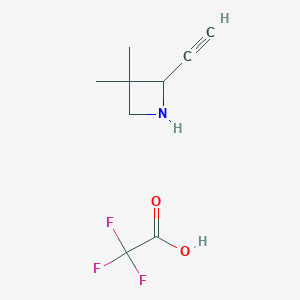
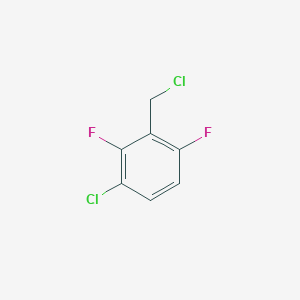
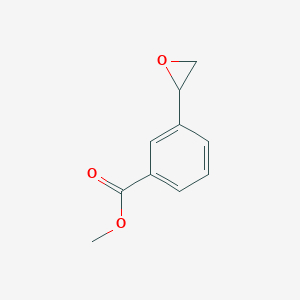
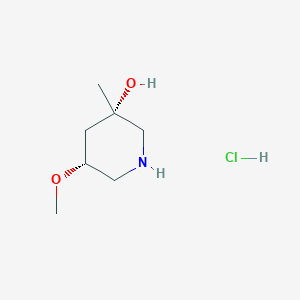
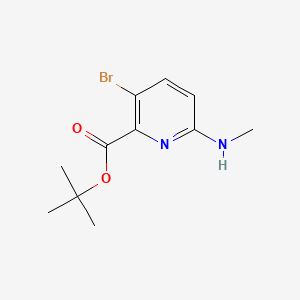
![Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate](/img/structure/B15307143.png)

